Methyl-(2Z)3-iodo-2N-acetyl crotanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(2Z)3-iodo-2N-acetyl crotanoate typically involves the iodination of a precursor compound followed by acetylation and esterification reactions. The general synthetic route can be summarized as follows:
Iodination: The precursor compound, such as 2-butenoic acid, undergoes iodination using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite. This step introduces the iodine atom at the desired position.
Acetylation: The iodinated intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine. This step introduces the acetylamino group.
Esterification: Finally, the acetylated intermediate is esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl-(2Z)3-iodo-2N-acetyl crotanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into corresponding alcohols or amines.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles like halides, cyanides, or thiols using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone, potassium cyanide in water or ethanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halides, nitriles, thiols.
Scientific Research Applications
Methyl-(2Z)3-iodo-2N-acetyl crotanoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl-(2Z)3-iodo-2N-acetyl crotanoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the iodine atom, making it reactive towards nucleophiles. The acetylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing its biological activity. The methyl ester group can undergo hydrolysis to release the active carboxylic acid form, which can further interact with molecular targets.
Comparison with Similar Compounds
Methyl-(2Z)3-iodo-2N-acetyl crotanoate can be compared with other similar compounds, such as:
Methyl-(2Z)3-bromo-2N-acetyl crotanoate: Similar structure but with a bromine atom instead of iodine. It may exhibit different reactivity and biological activity.
Methyl-(2Z)3-chloro-2N-acetyl crotanoate: Similar structure but with a chlorine atom instead of iodine. It may have different chemical and biological properties.
Methyl-(2Z)3-fluoro-2N-acetyl crotanoate: Similar structure but with a fluorine atom instead of iodine. It may show different reactivity and stability.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical and biological properties compared to its halogenated analogs.
Properties
Molecular Formula |
C7H10INO3 |
---|---|
Molecular Weight |
283.06 g/mol |
IUPAC Name |
methyl (Z)-2-acetamido-3-iodobut-2-enoate |
InChI |
InChI=1S/C7H10INO3/c1-4(8)6(7(11)12-3)9-5(2)10/h1-3H3,(H,9,10)/b6-4- |
InChI Key |
KRFJBCWWXKPQGL-XQRVVYSFSA-N |
Isomeric SMILES |
C/C(=C(\C(=O)OC)/NC(=O)C)/I |
Canonical SMILES |
CC(=C(C(=O)OC)NC(=O)C)I |
Origin of Product |
United States |
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